molecular formula C8H14N4S B572841 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine CAS No. 1243249-98-0

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B572841
CAS No.: 1243249-98-0
M. Wt: 198.288
InChI Key: OELZPCIOJSFDOM-UHFFFAOYSA-N
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Description

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with thiosemicarbazide, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiadiazole ring.

Scientific Research Applications

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 2-Amino-1,3,4-thiadiazole
  • 5-(4-Aminocyclohexyl)-1,3,4-thiadiazole

Uniqueness

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the cyclohexylamine moiety, which can impart specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from other thiadiazole derivatives.

Biological Activity

5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole ring and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound allows it to serve as a scaffold for drug development.

  • Molecular Formula : C10_{10}H14_{14}N4_{4}S
  • Molecular Weight : Approximately 234.75 g/mol

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a variety of pharmacological effects. Below are some notable biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of 1,3,4-thiadiazoles possess significant antimicrobial properties. For instance:

  • A study found that certain thiadiazole derivatives exhibited activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of ≤ 6.25 µg/ml .
  • Compounds with the 1,3,4-thiadiazole structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • In vitro studies indicated that derivatives of this compound exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50_{50} values indicating significant growth inhibition .
  • The compound's mechanism may involve cell cycle arrest and down-regulation of specific oncogenes .

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory properties of thiadiazole derivatives:

  • Certain compounds demonstrated comparable anti-inflammatory activity to phenylbutazone in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole compounds often correlates with their structural features. The following table summarizes the structural variations and their associated activities:

Compound NameKey FeaturesBiological Activity
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineChlorophenyl groupEnhanced cytotoxic activity
2-Amino-1,3,4-thiadiazoleSimpler structureBroad-spectrum antimicrobial activity
5-Methyl-1,3,4-thiadiazoleMethyl substitutionDifferent pharmacological profiles

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antituberculosis Activity : A study compared the efficacy of various thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had promising antituberculosis activity .
  • Cytotoxicity Against Cancer Cells : Research on new thiadiazole-based anticancer agents showed that specific derivatives led to significant cell growth inhibition in MCF-7 cells with IC50_{50} values as low as 0.28 µg/mL .

Properties

IUPAC Name

5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8/h1-5,10H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELZPCIOJSFDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NN=C(S2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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